N-[4-(dipropylsulfamoyl)phenyl]acetamide
Description
N-[4-(Dipropylsulfamoyl)phenyl]acetamide is a sulfonamide derivative characterized by a dipropylsulfamoyl group attached to the para position of an acetamide-substituted benzene ring. Its molecular formula is C22H25N3O5S, with an average molecular weight of 443.518 g/mol (monoisotopic mass: 443.151492 g/mol) . The dipropylsulfamoyl moiety contributes to its lipophilicity and steric bulk, which may influence pharmacological properties such as membrane permeability and target binding .
Properties
CAS No. |
294885-63-5 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.4g/mol |
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3S/c1-4-10-16(11-5-2)20(18,19)14-8-6-13(7-9-14)15-12(3)17/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |
InChI Key |
RSKJZTBKLIORJO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[4-(dipropylsulfamoyl)phenyl]acetamide and analogous sulfonamide derivatives:
Pharmacological Activity Comparisons
- Analgesic and Anti-inflammatory Activity: The diethyl-substituted derivative (Compound 36, C12H18N2O3S) demonstrated anti-hypernociceptive activity in inflammatory pain models, likely due to modulation of prostaglandin pathways . The piperazinyl-substituted analog (Compound 37, C12H17N3O3S) showed superior anti-inflammatory effects, attributed to enhanced solubility and interaction with cyclooxygenase (COX) isoforms .
Antibacterial and Impurity Profiles :
- N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide (Compound 3, C11H12N4O3S2 ) is a synthetic intermediate for sulfamethizole. Its overreaction produces bis-sulfonamide impurities (e.g., Compound 5, C20H21N5O5S2 ), highlighting the sensitivity of sulfonamide synthesis to substituent reactivity .
Structural Influences on Binding :
- Aryl-substituted derivatives (e.g., C15H16N2O4S with 4-methoxyphenyl) exhibit electronic effects that may enhance binding to aromatic-rich enzyme active sites, whereas aliphatic substituents (e.g., dipropyl, cyclohexyl) favor hydrophobic interactions .
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